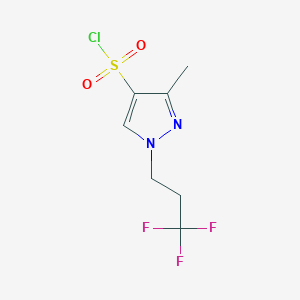

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride

CAS No.:

Cat. No.: VC15726891

Molecular Formula: C7H8ClF3N2O2S

Molecular Weight: 276.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8ClF3N2O2S |

|---|---|

| Molecular Weight | 276.66 g/mol |

| IUPAC Name | 3-methyl-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride |

| Standard InChI | InChI=1S/C7H8ClF3N2O2S/c1-5-6(16(8,14)15)4-13(12-5)3-2-7(9,10)11/h4H,2-3H2,1H3 |

| Standard InChI Key | VEJKBZXHOALNAI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C=C1S(=O)(=O)Cl)CCC(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characterization

The compound’s IUPAC name, 3-methyl-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride, reflects its substitution pattern: a methyl group at the 3-position, a sulfonyl chloride at the 4-position, and a 3,3,3-trifluoropropyl chain at the 1-position of the pyrazole ring. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClF₃N₂O₂S |

| Molecular Weight | 276.66 g/mol |

| Canonical SMILES | CC1=NN(C=C1S(=O)(=O)Cl)CCC(F)(F)F |

| InChI Key | VEJKBZXHOALNAI-UHFFFAOYSA-N |

| NMR Shift | −60.06 ppm (CF₃ group) |

The sulfonyl chloride group (-SO₂Cl) confers high electrophilicity, enabling reactions with nucleophiles such as amines and alcohols. The trifluoropropyl moiety enhances lipophilicity and metabolic stability, traits desirable in drug design .

Spectroscopic Features

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:

-

NMR: A singlet at δ 2.29 ppm corresponds to the methyl group, while aromatic protons resonate between δ 7.26–7.98 ppm .

-

NMR: The carbonyl carbon of the sulfonyl group appears at δ 183.0 ppm, and the CF₃ carbon exhibits a quartet at δ 122.8 ppm () .

-

NMR: A singlet at −60.06 ppm confirms the trifluoropropyl group .

Synthesis Methods

Multi-Step Synthesis Pathways

The synthesis typically involves:

-

Pyrazole Core Formation: Cyclocondensation of hydrazines with 1,3-diketones or their equivalents to construct the pyrazole ring.

-

Trifluoropropyl Introduction: Alkylation of the pyrazole nitrogen using 3,3,3-trifluoropropyl bromide or iodide under basic conditions.

-

Sulfonation and Chlorination: Treatment with chlorosulfonic acid (ClSO₃H) to install the sulfonyl chloride group.

A representative reaction sequence is:

Regiochemical Challenges

Regioselectivity during pyrazole formation is influenced by electronic and steric factors. The trifluoroacetyl group in precursors directs nucleophilic attack to the more electrophilic carbonyl, favoring the 4-sulfonyl chloride isomer . For example, in analogous syntheses, microwave-assisted reactions improved yields by reducing side products .

Chemical Reactivity and Applications

Nucleophilic Substitution

The sulfonyl chloride group undergoes displacement with amines, alcohols, and thiols:

This reactivity is exploited to synthesize sulfonamides, sulfonate esters, and sulfonic acids, valuable in drug discovery.

Pharmaceutical and Agrochemical Applications

-

Antimicrobial Agents: Sulfonamide derivatives exhibit inhibitory activity against bacterial enzymes .

-

Herbicides: Fluorinated pyrazoles are key motifs in agrochemicals due to their environmental persistence and bioactivity.

Comparison with Related Compounds

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde

This analog (C₈H₉F₃N₂O) replaces the sulfonyl chloride with a formyl group. The aldehyde’s lower molecular weight (206.16 g/mol) and reduced reactivity limit its utility in coupling reactions but make it a precursor for Schiff base synthesis.

Non-Fluorinated Pyrazole Sulfonyl Chlorides

Removing the trifluoropropyl group decreases lipophilicity and metabolic stability, underscoring the importance of fluorine in enhancing pharmacokinetic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume